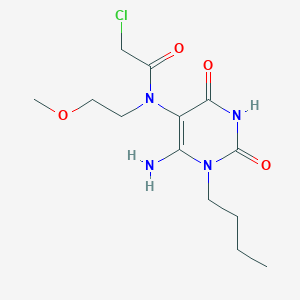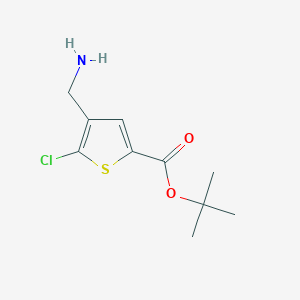
2-(2,5-dioxopyrrolidin-1-yl)-N-(4-(4-ethylphenyl)thiazol-2-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,5-dioxopyrrolidin-1-yl)-N-(4-(4-ethylphenyl)thiazol-2-yl)acetamide, also known as ETYA, is a synthetic compound that has been extensively studied for its potential applications in scientific research. ETYA belongs to the class of N-substituted-2-oxoamides and has been shown to have a range of biochemical and physiological effects. In
Applications De Recherche Scientifique
Synthesis of Novel Heterocycles
- Research has led to the development of innovative heterocycles, including thiazole and pyrrolidine derivatives, showing potential in various fields like medicinal chemistry and material science. For instance, the synthesis of various heterocycles such as pyrrole, pyridine, and thiazole derivatives has been explored for their insecticidal activities against Spodoptera littoralis (Fadda et al., 2017). This illustrates the chemical's utility in developing agricultural chemicals.
Anticancer and Antimicrobial Activities
- The compound has served as a precursor in synthesizing derivatives with significant anticancer and antimicrobial properties. For example, thiazolyl N-benzyl-substituted acetamide derivatives have been studied for their Src kinase inhibitory and anticancer activities, providing insights into new therapeutic agents (Fallah-Tafti et al., 2011). Similarly, compounds derived from similar structures have been evaluated for their antibacterial activities against various bacterial strains, showcasing the chemical's potential in addressing antibiotic resistance issues (Juddhawala et al., 2011).
Drug Discovery and Development
- In drug discovery, the compound's derivatives have been investigated for their potential as kinase inhibitors, highlighting their relevance in developing treatments for diseases such as cancer. For instance, studies on phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors have identified compounds with improved metabolic stability, crucial for developing effective cancer therapies (Stec et al., 2011).
Exploration of Antitumor Properties
- The exploration of antitumor activities of novel thiophene, pyrimidine, and coumarin derivatives derived from the compound has led to the discovery of entities with promising inhibitory effects on various cancer cell lines, contributing to the pool of potential anticancer agents (Albratty et al., 2017).
Development of Glutaminase Inhibitors
- Research into bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs as glutaminase inhibitors showcases the chemical's application in targeting cancer metabolism, providing a basis for developing novel cancer treatments (Shukla et al., 2012).
Mécanisme D'action
This compound was found to suppress cell growth and increase both cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate during monoclonal antibody production . It also suppressed the galactosylation on a monoclonal antibody, which is a critical quality attribute of therapeutic monoclonal antibodies .
Orientations Futures
Propriétés
IUPAC Name |
2-(2,5-dioxopyrrolidin-1-yl)-N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3S/c1-2-11-3-5-12(6-4-11)13-10-24-17(18-13)19-14(21)9-20-15(22)7-8-16(20)23/h3-6,10H,2,7-9H2,1H3,(H,18,19,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLRBZAAZYSQZAN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CN3C(=O)CCC3=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2400077.png)
![N,3-Dimethyl-N-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-1,2,4-thiadiazol-5-amine](/img/structure/B2400081.png)


![2-[1-(difluoromethyl)-1H-1,3-benzodiazol-2-yl]propanenitrile](/img/structure/B2400085.png)



![N-[Cyclopropyl(oxan-4-yl)methyl]prop-2-enamide](/img/structure/B2400090.png)

![3-(3-Fluorophenyl)-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxylic acid](/img/structure/B2400092.png)
![3-Carbamoyl-2-{[2-(trifluoromethyl)quinazolin-4-yl]amino}propanoic acid](/img/structure/B2400094.png)
